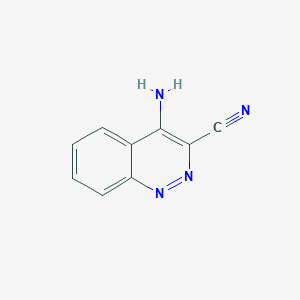

4-Aminocinnoline-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Aminocinnoline-3-carbonitrile is a heterocyclic compound that belongs to the cinnoline family. This compound is characterized by its unique structure, which includes an amino group at the fourth position and a cyano group at the third position on the cinnoline ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminocinnoline-3-carbonitrile typically involves the cyclization of arylhydrazonomalononitriles. One common method includes the reaction of 4-aminocinnoline-3-carboxamide with trichlorophosphate and triethylamine in dichloromethane under reflux conditions for 7 hours. The reaction mixture is then cooled, and the product is isolated by filtration .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Aminocinnoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: It reacts with amines to form cinnoline-3-carboxamidine derivatives.

Cyclization Reactions: Treatment with hydrazine hydrate leads to the formation of pyrazolo[4,3-c]cinnoline derivatives.

Common Reagents and Conditions:

Amines: Used in substitution reactions to form carboxamidine derivatives.

Hydrazine Hydrate: Utilized in cyclization reactions to produce pyrazolo derivatives.

Major Products:

Cinnoline-3-carboxamidine Derivatives: Formed through substitution reactions with amines.

Pyrazolo[4,3-c]cinnoline Derivatives: Result from cyclization reactions with hydrazine hydrate.

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits antibacterial, antihistaminic, antidepressive, and sedative properties.

Medicine: Investigated for its potential antitumor activity and other pharmacological effects.

Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-Aminocinnoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but its diverse biological activities suggest a multifaceted mechanism .

Comparaison Avec Des Composés Similaires

4-Aminocinnoline-3-carboxamide: Shares a similar structure but with a carboxamide group instead of a cyano group.

Indole Derivatives: Although structurally different, indole derivatives exhibit comparable biological activities, such as antiviral and anticancer properties.

Uniqueness: 4-Aminocinnoline-3-carbonitrile stands out due to its unique combination of an amino and cyano group on the cinnoline ring, which contributes to its distinct chemical reactivity and biological activity

Activité Biologique

4-Aminocinnoline-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, synthesis, and potential therapeutic applications of this compound, drawing from various studies and reviews.

Chemical Structure and Synthesis

This compound belongs to the cinnoline family, characterized by a bicyclic structure containing nitrogen atoms. The general structure can be represented as follows:

The synthesis of 4-aminocinnoline derivatives typically involves multi-step organic reactions, including cyclization and substitution processes. For instance, Babar et al. (2021) detailed methods for synthesizing various derivatives of cinnoline, highlighting their potential biological activities .

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that compounds within this class demonstrate effectiveness against various bacterial strains. For example, Babar et al. noted that certain derivatives showed strong antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of 4-Aminocinnoline Derivatives

| Compound | Target Bacteria | Activity (MIC µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 20 |

| This compound | Pseudomonas aeruginosa | 10 |

2. Anticancer Activity

Research indicates that 4-aminocinnoline derivatives also possess anticancer properties. A study highlighted the compound's cytotoxic effects on murine leukemia cells (L1210), demonstrating its potential as an antileukemic agent . The mechanism is believed to involve the induction of apoptosis in cancer cells.

Case Study: Anticancer Activity

In vitro studies conducted by Stefańska et al. revealed that specific analogs of 4-aminocinnoline exhibited significant cytotoxicity against multidrug-resistant human leukemia cell lines (K562/DX) with comparable efficacy to established chemotherapeutic agents like mitoxantrone .

3. Anti-inflammatory Effects

The anti-inflammatory potential of 4-aminocinnoline has been explored in various models. The compound's ability to inhibit pro-inflammatory cytokines suggests a promising avenue for treating inflammatory diseases .

The biological activities of 4-aminocinnoline derivatives can be attributed to their interaction with specific molecular targets within cells:

- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis or protein synthesis, leading to cell death.

- Anticancer Mechanism : It may induce apoptosis through the activation of caspases or inhibition of cell cycle progression.

- Anti-inflammatory Mechanism : The inhibition of NF-kB signaling pathways is a proposed mechanism for its anti-inflammatory effects.

Propriétés

IUPAC Name |

4-aminocinnoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-5-8-9(11)6-3-1-2-4-7(6)12-13-8/h1-4H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHULBBOZCOBYHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N=N2)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63924-09-4 |

Source

|

| Record name | 4-aminocinnoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.